molecular formula C8H12ClN3 B1487958 4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole CAS No. 1482081-35-5

4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole

Cat. No. B1487958
M. Wt: 185.65 g/mol
InChI Key: ARQZNUODIQWMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and various spectroscopic properties.


Scientific Research Applications

Synthesis and Cytostatic Activity

A study by De las Heras, Alonso, and Alonso (1979) described the synthesis of alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives from corresponding hydroxymethyl derivatives. These compounds demonstrated an inhibitory effect on the in vitro growth of HeLa cells, and some increased the life span of mice with tumors, indicating their potential in cancer research (De las Heras, Alonso, & Alonso, 1979).

Intermediate for Pesticides

Z. Ying (2004) discussed the preparation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide production. This process involved hydroxymethylating 1H-1,2,4-triazole and subsequent reaction to form the hydrochloride salt, showcasing the compound's relevance in agricultural chemistry (Ying, 2004).

Synthesis of Energetic Salts

Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts by reacting 1-(chloromethyl)-1H-1,2,4-triazole with various compounds. This research highlights the compound's use in developing materials with potential applications in energy storage or explosives (Wang, Gao, Ye, & Shreeve, 2007).

Antibacterial and Anti-inflammatory Activities

El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazoles and evaluated their antibacterial, antifungal, and anti-inflammatory properties. These compounds showed high activity against various bacterial and fungal strains, suggesting their potential in pharmaceutical development (El-Reedy & Soliman, 2020).

Pharmaceutical Applications

Ferreira et al. (2013) reviewed patents for various 1H-1,2,3-triazole derivatives, including those for anti-inflammatory, antimicrobial, and antitumoral activities. This underscores the compound's versatility in drug development and the pharmaceutical industry (Ferreira et al., 2013).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

4-(chloromethyl)-1-(cyclobutylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQZNUODIQWMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.